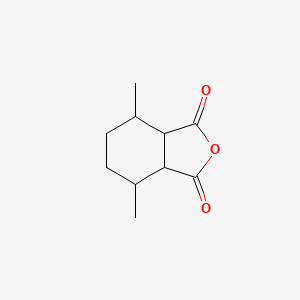
1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 6 positions and an anhydride functional group at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction is between buta-1,3-diene and dimethylmaleic anhydride, yielding the desired cyclohexane derivative . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to diols or other reduced forms.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3,6-dimethylcyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dimethylcyclohexane-1,2-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 1,2-Dimethylcyclohexane-1,2-dicarboxylic anhydride
- Cyclohexane-1,2-dicarboxylic anhydride
- Dimethylmaleic anhydride
Comparison: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is unique due to the presence of two methyl groups at the 3 and 6 positions, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,7-dimethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
DKEVJZAPFJJLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2C1C(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


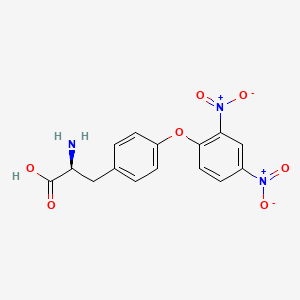
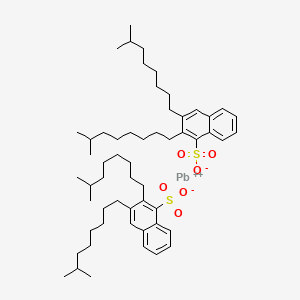
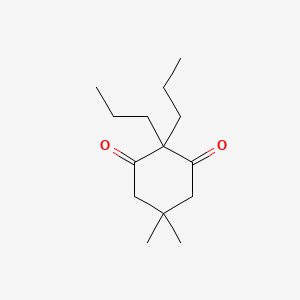


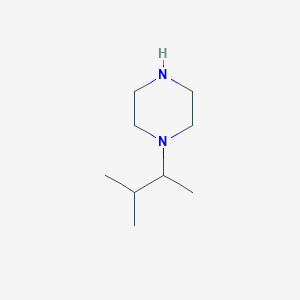
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
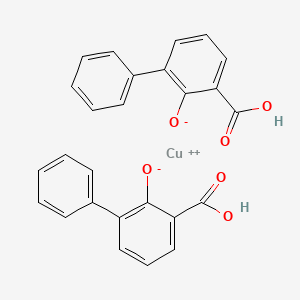
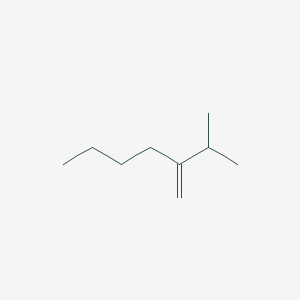
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
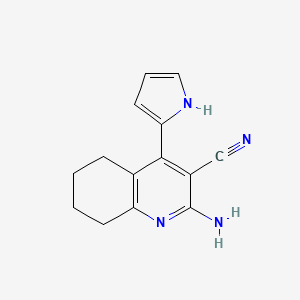
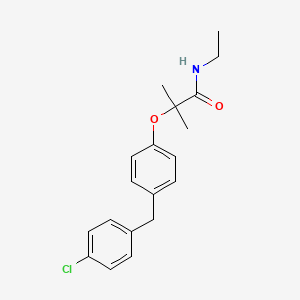
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
